
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is a complex organic compound characterized by its unique structural configuration. This compound features a pyridine ring substituted with a diphenylprop-1-en-1-yl group, which is further modified by the presence of a piperidine ring. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the diphenylprop-1-en-1-yl intermediate, which is then reacted with pyridine under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct (Z)-configuration is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
The compound’s interactions with biological molecules are of interest in biochemistry and pharmacology. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme and receptor interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the compound’s ability to bind to these targets, influencing biochemical processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine: The (E)-isomer of the compound, differing in the geometric arrangement around the double bond.
2-(1,2-Diphenyl-3-(piperidin-1-yl)propyl)pyridine: A similar compound lacking the double bond, which affects its reactivity and properties.
2-(1,2-Diphenyl-3-(morpholin-1-yl)prop-1-en-1-yl)pyridine: A derivative with a morpholine ring instead of piperidine, altering its chemical behavior.
Uniqueness
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine’s uniqueness lies in its specific (Z)-configuration, which influences its chemical and biological properties. This configuration can affect the compound’s binding affinity, reactivity, and overall functionality, distinguishing it from its isomers and analogs.
Propriétés
Formule moléculaire |
C25H26N2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-[(Z)-1,2-diphenyl-3-piperidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C25H26N2/c1-4-12-21(13-5-1)23(20-27-18-10-3-11-19-27)25(22-14-6-2-7-15-22)24-16-8-9-17-26-24/h1-2,4-9,12-17H,3,10-11,18-20H2/b25-23+ |
Clé InChI |
ZAQRARQNQGMGRY-WJTDDFOZSA-N |
SMILES isomérique |
C1CCN(CC1)C/C(=C(/C2=CC=CC=C2)\C3=CC=CC=N3)/C4=CC=CC=C4 |
SMILES canonique |
C1CCN(CC1)CC(=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
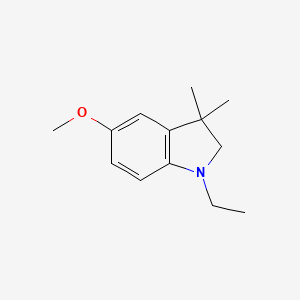
![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)

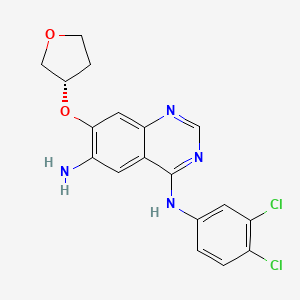
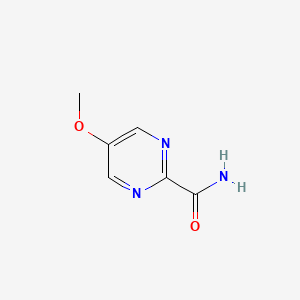
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
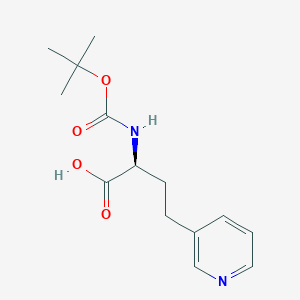
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
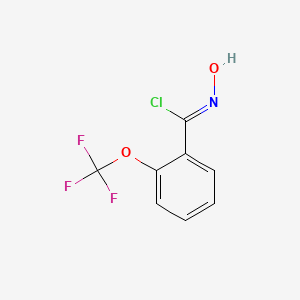
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
